REACTION_CXSMILES
|
[O:1]=[C:2]1[CH2:7][CH2:6][CH2:5][CH2:4][CH:3]1[C:8]([O:10][CH2:11][CH3:12])=[O:9].[Br:13]Br>C(Cl)(Cl)Cl>[Br:13][CH:7]1[CH2:6][CH2:5][CH2:4][CH:3]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[C:2]1=[O:1]
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Name
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|
Quantity
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50 g
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Type
|
reactant
|
Smiles
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O=C1C(CCCC1)C(=O)OCC
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Name
|
|
Quantity
|
47 g
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Type
|
reactant
|
Smiles
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BrBr
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Name
|
resultant mixture
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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|
Name
|
|
Quantity
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150 mL
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Type
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solvent
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Smiles
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C(Cl)(Cl)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
at 0° C.
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Type
|
CUSTOM
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Details
|
of 45 minutes
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Duration
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45 min
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Type
|
WAIT
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Details
|
Air was then passed into the reaction solution over a period of 2 hours
|
Duration
|
2 h
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Type
|
WASH
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Details
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The organic phase was washed with aqueous saturated NaHCO3 solution (2×15 mL) and aqueous saturated NaCl solution (3×20 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
Following drying of the organic phase over Na2SO4 and filtration
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Type
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CUSTOM
|
Details
|
the solvent was removed
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1C(C(CCC1)C(=O)OCC)=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |